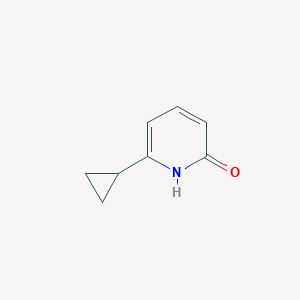

6-cyclopropyl-1H-pyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7(9-8)6-4-5-6/h1-3,6H,4-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSRTWZHBZYFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671695 | |

| Record name | 6-Cyclopropylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846551-99-3 | |

| Record name | 6-Cyclopropylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 6 Cyclopropyl 1h Pyridin 2 One and Its Derivatives

De Novo Construction of the Pyridin-2(1H)-one Core

The formation of the foundational pyridin-2-one ring can be achieved through several elegant and efficient chemical transformations. These methods often involve the strategic assembly of acyclic precursors to build the heterocyclic scaffold.

Multi-Component Reaction Strategies (e.g., Knoevenagel Condensation and Cyclization Sequences)

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like pyridin-2-ones in a single step from three or more starting materials. rsc.orgbohrium.com These reactions are highly valued for their efficiency and ability to generate diverse molecular libraries. bohrium.com

A prominent strategy involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, followed by a cyclization cascade. wikipedia.orgnih.gov For instance, the reaction of an aldehyde, an active methylene compound like malononitrile, and a compound such as 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can yield complex pyranopyridone structures. nih.gov This approach highlights the versatility of sequential reactions in building fused heterocyclic systems.

One-pot, four-component reactions have also been developed, for example, reacting an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate to produce highly substituted pyridines. acs.org These methods are often lauded for their high yields and environmentally friendly reaction conditions. acs.org

| Reaction Type | Reactants | Key Features | Reference |

| Three-component | Aldehyde, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Forms pyranopyridone structures | nih.gov |

| Four-component | Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | High yields, environmentally friendly | acs.org |

Radical-Mediated Cyclization and Annulation Processes

Radical reactions provide an alternative pathway for the construction of the pyridin-2-one nucleus. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization to form the desired ring system. While sometimes resulting in modest efficiencies, these radical cyclizations represent the pioneering examples of intramolecular alkyl radical additions to the 2-pyridone system. scielo.org.mx

The pyridine-boryl radical has emerged as a key intermediate in cascade reactions leading to the synthesis of related nitrogen-containing heterocycles like indolizines. rsc.org Computational studies have shown that a radical-radical cross-coupling pathway is often more energetically favorable than a traditional Minisci-type radical addition. rsc.org These findings open new avenues for designing radical-mediated syntheses of pyridinone derivatives.

Palladium-Catalyzed and Metal-Free Approaches

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis, and the construction of pyridin-2-ones is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in building the carbon framework of substituted pyridinones. For example, the synthesis of 3,5-disubstituted pyridin-2(1H)-ones has been achieved through a sequence involving O-benzylation followed by a Suzuki-Miyaura coupling with indole-4-boronic acid pinacol ester. nih.gov

In the pursuit of greener and more sustainable chemistry, metal-free approaches to pyridin-2-one synthesis have gained significant traction. researchgate.netresearchgate.netacs.org These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, avoiding the need for potentially toxic and expensive metal catalysts. Four-component, one-pot cyclization reactions catalyzed by a simple base like cesium carbonate have been developed to produce polysubstituted 2-pyridones in good to excellent yields. researchgate.net

| Catalyst Type | Reaction Example | Advantages | Reference |

| Palladium | Suzuki-Miyaura coupling | High efficiency in C-C bond formation | nih.gov |

| Metal-Free (Base-catalyzed) | Four-component one-pot cyclization | Environmentally benign, cost-effective | researchgate.net |

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a key pharmacophore that can impart desirable properties to a molecule, including increased potency and metabolic stability. nih.gov Therefore, methods for its efficient introduction onto the pyridinone scaffold are of great interest.

Cyclopropanation Reactions on Unsaturated Pyridinone Precursors

Direct cyclopropanation of an unsaturated precursor is a common strategy to install a cyclopropane (B1198618) ring. wikipedia.org This can be achieved through various methods, including those that utilize diazo compounds, often in the presence of a metal catalyst. wpmucdn.comnih.gov Hemoproteins have recently been explored as biocatalysts for the stereoselective cyclopropanation of olefins using pyridotriazoles as stable carbene sources. wpmucdn.comnih.gov This enzymatic approach offers high activity and stereoselectivity, providing access to valuable chiral pyridine-functionalized cyclopropanes. wpmucdn.comnih.gov

The Simmons-Smith reaction and its modifications are classic methods for cyclopropanation that typically involve an organozinc reagent. researchgate.net

Ring-Opening and Re-Cyclization Pathways of Cyclopropyl Precursors

An alternative and clever approach to synthesizing substituted pyridin-2-ones involves the ring-opening and subsequent recyclization of cyclopropane-containing precursors. researchgate.net For example, a facile synthesis of halogenated pyridin-2(1H)-ones has been developed from the reaction of 1-carbamoyl-1-[3-(dimethylamino)propenoyl]cyclopropanes with reagents like phosphoryl chloride or phosphorus tribromide. researchgate.net This transformation proceeds through a ring-opening of the cyclopropane followed by an intramolecular cyclization to form the pyridinone ring.

Advanced Functionalization and Derivatization Strategies of the 6-Cyclopropyl-1H-Pyridin-2-one Scaffold

The inherent reactivity of the pyridin-2-one ring, coupled with the presence of the cyclopropyl group, allows for a variety of chemical transformations. These include selective halogenation, cross-coupling reactions, and regioselective alkylation and arylation, which are instrumental in building molecular complexity.

Selective halogenation of the this compound core provides key intermediates for subsequent cross-coupling reactions. While direct halogenation of pyridin-2-ones can be challenging, several methodologies developed for pyridines can be adapted. One such approach involves the use of designed heterocyclic phosphine reagents that can be installed at the 4-position of pyridines as phosphonium salts and subsequently displaced by halide nucleophiles. cncb.ac.cn This method offers a pathway to regioselectively introduce halogens onto the pyridine (B92270) ring. Another strategy for 3-selective halogenation of pyridines proceeds through the formation of Zincke imine intermediates. acs.org This ring-opening, halogenation, and ring-closing sequence transforms the pyridine into a reactive acyclic intermediate that undergoes highly regioselective halogenation under mild conditions. acs.org

Once halogenated, the this compound derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. For instance, cyclopropyl groups can be introduced onto heterocyclic cores, such as purines, by reacting a chloro-substituted heterocycle with cyclopropylzinc chloride. frontiersin.org Similarly, cyclopropyltrifluoroborates can be coupled with aryl and heteroaryl chlorides, a reaction that could be applied to a halogenated this compound. mdpi.com

Furthermore, direct C-H arylation presents an alternative to traditional cross-coupling of pre-halogenated substrates. A palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation has been demonstrated for (6-phenylpyridin-2-yl)pyrimidines, where a chelating directing group facilitates the reaction. researchgate.net This approach could potentially be adapted for the arylation of the this compound scaffold.

Table 1: Selected Cross-Coupling Methodologies Applicable to the this compound Scaffold

| Coupling Reaction | Reactants | Catalyst/Reagents | Potential Application |

| Suzuki-Miyaura | Halogenated Pyridinone, Arylboronic Acid | Palladium Catalyst, Base | Arylation of the pyridinone ring |

| Negishi-type | Halogenated Pyridinone, Organozinc Reagent | Palladium or Nickel Catalyst | Introduction of alkyl or aryl groups |

| Buchwald-Hartwig | Halogenated Pyridinone, Amine | Palladium Catalyst, Base | Amination of the pyridinone ring |

| C-H Arylation | Pyridinone, Aryl Diazonium Salt | Palladium Catalyst, Photocatalyst | Direct arylation of C-H bonds |

The pyridin-2-one tautomer of this compound possesses two nucleophilic centers, the nitrogen and the oxygen atom, leading to potential challenges in regioselective alkylation. However, specific conditions have been developed to favor either N- or O-alkylation.

Regioselective O-alkylation of 2-pyridones has been achieved through a triflic acid-catalyzed carbenoid insertion, offering high regioselectivity (>99:1). acs.org Another approach utilizes palladium catalysis, where the coordination between the palladium and the nitrogen atom of the pyridine ring directs the O-alkylation. acs.org

Conversely, N-alkylation is often favored under different conditions. A mild and regioselective N-alkylation of 2-pyridones has been developed using alkyl halides in water with the aid of a micellar system to improve solubility and reaction rates. nih.gov This method shows high selectivity for N-alkylation over O-alkylation for a range of alkyl halides. nih.gov More recently, a P(NMe2)3-mediated direct N-alkylation of 2-pyridones with α-keto esters via a deoxygenation process has been reported, which proceeds with high selectivity and generality under mild conditions. researchgate.net

For arylation, an oxidative boron-Heck reaction of cyclic enaminones with arylboronic acids has been shown to provide regioselective arylation at the C6 position. researchgate.net While this is demonstrated on a related scaffold, it suggests a potential route for the arylation of this compound.

Table 2: Conditions for Regioselective Alkylation of 2-Pyridones

| Reaction Type | Reagents | Catalyst | Selectivity |

| O-Alkylation | Diazo Compounds | Triflic Acid | >99:1 for O-alkylation |

| O-Alkylation | Allylic Carbonates | Palladium Catalyst | High for O-alkylation |

| N-Alkylation | Alkyl Halides | None (in water with surfactant) | >5:1 for N-alkylation (benzyl halides) |

| N-Alkylation | α-Keto Esters | P(NMe2)3 | High for N-alkylation |

To investigate the mechanism of action or to track the distribution of this compound derivatives in biological systems, it is often necessary to prepare conjugates or probes by attaching a reporter group, such as a fluorophore or a biotin tag. This typically involves the introduction of a functional group onto the scaffold that can be selectively reacted with a corresponding functional group on the reporter molecule.

The synthesis of fluorescent probes based on the pyridin-2-one core has been reported, for example, through the synthesis of pyrrolo[3,4-c]pyridine derivatives which exhibit fluorescence. researchgate.net Another strategy involves designing pyridine-based chemosensors, where functionalization allows for the coordination of metal ions, leading to a change in fluorescence. researchgate.net

For bioconjugation, a common approach is to introduce a reactive handle, such as a primary amine, a thiol, or a carboxylic acid, onto the this compound molecule. For instance, a long-chain derivative containing a terminal amine can be synthesized and subsequently coupled to a reporter group. nih.gov The synthesis of hydroxypyridinones for cell-labeling with radioactive isotopes like Indium-111 demonstrates the utility of this scaffold in creating imaging agents. acs.org These strategies often involve multi-step syntheses to build up the functionalized linker before attaching the reporter group.

Mechanistic Elucidation of Reaction Pathways and Intermediate Characterization

Understanding the reaction mechanisms involved in the functionalization of this compound is essential for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies.

In the context of pyridine halogenation, the formation of Zincke imine intermediates has been supported by experimental and computational studies. acs.org These studies indicate that the nature of the halogen electrophile can influence the selectivity-determining step. acs.org For halogenation using phosphine reagents, computational studies suggest that C-halogen bond formation occurs via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. cncb.ac.cn

Mechanistic investigations of cross-coupling reactions often focus on the catalytic cycle. For nickel-terpyridine catalyzed C-C cross-coupling reactions, a plausible catalytic cycle involves the in-situ formation of a low-valent nickel complex, followed by transmetalation with an organozinc reagent, and a single electron transfer (SET) to an alkyl halide to form an alkyl radical. researchgate.net In a palladium-catalyzed C-H arylation, the elucidation of a pyrimidine-pyridine-benzofuran carbopalladated complex through single-crystal X-ray diffraction has provided insight into a potential intermediate in the C-H activation process. researchgate.net These mechanistic insights from related systems can be extrapolated to predict the pathways for the functionalization of the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 6 Cyclopropyl 1h Pyridin 2 One Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 6-cyclopropyl-1H-pyridin-2-one, ¹H, ¹³C, and various 2D-NMR experiments provide unambiguous assignments of all proton and carbon signals and offer insights into the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyridinone ring protons, the N-H proton, and the cyclopropyl (B3062369) group protons. The pyridinone ring protons typically appear as a set of coupled multiplets in the aromatic region. The proton at the C3 position is expected to resonate as a doublet of doublets, coupled to the protons at C4 and C5. Similarly, the C4 and C5 protons will show characteristic splitting patterns based on their coupling to adjacent protons.

The cyclopropyl group presents a more complex system. The methine proton (CH) is coupled to the four methylene (B1212753) protons (CH₂), which are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. This results in complex multiplet patterns in the upfield region of the spectrum. The N-H proton of the pyridinone ring is typically observed as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

In ¹³C NMR, the carbonyl carbon (C2) of the pyridinone ring is the most deshielded, appearing at a characteristic downfield shift. The other sp² hybridized carbons of the ring (C3, C4, C5, C6) resonate in the intermediate region, while the sp³ hybridized carbons of the cyclopropyl group are found in the upfield region. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms in the ring. mdpi.com

2D-NMR techniques such as COSY (Correlation Spectroscopy) are crucial for confirming the connectivity of protons by identifying spin-spin coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for this compound Moiety

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-3 | 6.2 - 6.5 | dd | ³J_H3-H4 ≈ 9.0, ⁴J_H3-H5 ≈ 1.5 |

| H-4 | 7.2 - 7.5 | t or ddd | ³J_H4-H3 ≈ 9.0, ³J_H4-H5 ≈ 6.5 |

| H-5 | 6.0 - 6.3 | dd | ³J_H5-H4 ≈ 6.5, ⁴J_H5-H3 ≈ 1.5 |

| Cyclopropyl-CH | 1.8 - 2.2 | m | - |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | - |

| N-H | 11.0 - 13.0 | br s | - |

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Moiety

| Carbon Position | Typical Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 135 - 140 |

| C-5 | 118 - 122 |

| C-6 | 148 - 152 |

| Cyclopropyl-CH | 12 - 18 |

| Cyclopropyl-CH₂ | 8 - 12 |

The conformation of this compound in solution is primarily defined by the orientation of the cyclopropyl group relative to the plane of the pyridinone ring. Rotation around the C6-cyclopropyl single bond is possible, leading to different rotamers. The steric and electronic interactions between the cyclopropyl protons and the proton at the C5 position of the ring influence the conformational preference.

While cyclopropane (B1198618) itself is rigid, the substituent group can adopt different spatial arrangements. dalalinstitute.com The most stable conformation is likely one that minimizes steric hindrance. Advanced 2D-NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons. The observation of a NOE between the cyclopropyl methine proton and the H-5 proton of the pyridinone ring would provide direct evidence for their spatial proximity and help to establish the dominant conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The IR spectrum of this compound displays several characteristic absorption bands that can be assigned to specific functional groups. The most prominent bands include:

N-H Stretching: A broad band typically appears in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyridinone tautomer.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching modes of the cyclopropyl group appear both slightly above and below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is found in the range of 1640-1680 cm⁻¹. Its precise position is sensitive to hydrogen bonding and conjugation.

C=C and C=N Stretching: Vibrations associated with the stretching of the double bonds within the pyridinone ring occur in the 1450-1600 cm⁻¹ region. tsijournals.com

Cyclopropyl Ring Modes: The cyclopropyl ring itself has characteristic vibrational modes, often referred to as "ring breathing" modes, which can be observed in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the C=C bonds of the ring often give rise to strong Raman signals. The symmetric vibrations of the cyclopropyl ring are also typically Raman active. up.ac.za

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H | Stretching | 3100 - 3400 | Medium-Broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |

| Cyclopropyl C-H | Stretching | 2990 - 3050 | Medium | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong | Medium |

| C=C / C=N | Ring Stretching | 1450 - 1600 | Strong-Medium | Strong |

| C-N | Stretching | 1200 - 1350 | Medium | Weak |

| C-H | In-plane bending | 1000 - 1300 | Medium | Medium |

| C-H | Out-of-plane bending | 750 - 900 | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated system and electronic structure.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the conjugated pyridinone ring system. researchgate.net The primary absorption bands are due to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A lower energy, and typically less intense, n → π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital, may also be observed. nist.gov

The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of substituents. The pyridin-2-one core is a conjugated system. The cyclopropyl group attached at the C6 position can act as a weak auxochrome, potentially causing a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridin-2-one. This is due to the ability of the cyclopropyl ring's Walsh orbitals to interact with the π-system of the aromatic ring.

Fluorescence spectroscopy can provide further insights into the electronic properties of the excited state. Upon excitation at an appropriate wavelength, analogs of this compound may exhibit fluorescence, with the emission spectrum typically being a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition | Orbital Change | Typical λ_max (nm) | Molar Absorptivity (ε) |

| π → π | π → π | 220 - 240 | High |

| π → π | π → π | 290 - 310 | Moderate-High |

| n → π | n → π | > 320 | Low |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. In the analysis of this compound and its analogs, electron impact (EI) mass spectrometry reveals characteristic fragmentation patterns that offer significant structural information. The molecular ion peak (M+) confirms the molecular weight, and subsequent fragment ions elucidate the connectivity of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cyclopropyl and pyridinone moieties. The initial ionization event would generate the molecular ion. Subsequent fragmentation could involve the loss of a hydrogen atom to form a stable cyclopropylium cation or cleavage of the cyclopropyl ring. The pyridinone ring can undergo its characteristic fragmentation, such as the loss of CO or cleavage of the ring structure.

A representative table of predicted mass spectrometry data for this compound is presented below. This data is based on the general fragmentation patterns observed for cyclopropyl-containing compounds and pyridinone derivatives.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance |

| [C8H9NO]+• | Molecular Ion | 135 | Moderate |

| [C8H8NO]+ | [M-H]+ | 134 | Low |

| [C7H6NO]+ | [M-CH3]+ | 120 | Low |

| [C7H9N]+• | [M-CO]+• | 107 | Moderate |

| [C5H4NO]+ | [M-C3H5]+ | 94 | High |

| [C6H8]+• | [M-C2HNO]+• | 80 | Moderate |

| [C3H5]+ | Cyclopropyl cation | 41 | High |

The fragmentation pathways of ketamine analogues, which also contain cyclic structures, have been studied and can provide some comparative insights. For instance, α-cleavage and subsequent losses of small neutral molecules are common fragmentation pathways in these systems nih.gov. The stability of the resulting carbocations or radical cations often dictates the most favorable fragmentation routes. In the case of this compound, the formation of a stable cyclopropyl cation (m/z 41) is a highly probable event docbrown.info.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While the crystal structure of this compound itself is not publicly available, the analysis of closely related pyridin-2-one analogs with annelated cycloalkane fragments provides valuable insights into the expected solid-state architecture. For example, the crystal structure of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one has been determined, revealing key structural parameters.

Below is a table summarizing the crystallographic data for this analog.

| Parameter | 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.353(4) |

| b (Å) | 8.176(4) |

| c (Å) | 13.00(1) |

| β (°) | 105.64(2) |

| Volume (ų) | 752.1 |

| Z | 4 |

| R-factor (%) | 10.8 |

Data obtained from a study on 2-pyridones containing cycloalkane fragments annelated to the C(5)-C(6) bond. iaea.org

In the solid state, pyridin-2-one derivatives often exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, leading to the formation of dimers or extended chains. The planarity of the pyridinone ring is a key feature, although substituents can cause minor deviations. The cyclopropyl group in this compound is expected to have C-C bond lengths and angles consistent with a strained three-membered ring. The orientation of the cyclopropyl group relative to the pyridinone ring would be a significant conformational feature determined by X-ray diffraction. The analysis of more complex heterocyclic systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, also demonstrates the power of single-crystal X-ray diffraction in confirming complex molecular architectures and understanding intermolecular interactions like π–π stacking mdpi.com.

Computational and Theoretical Chemistry Investigations of 6 Cyclopropyl 1h Pyridin 2 One

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For 6-cyclopropyl-1H-pyridin-2-one, DFT calculations can determine bond lengths, bond angles, and dihedral angles of its most stable conformation. Such studies on related 2-pyridone derivatives have been performed to understand their structural characteristics, often showing how substituents and planarity influence the molecule's properties nih.gov. DFT provides the foundation for more advanced calculations, including the analysis of frontier molecular orbitals and reaction mechanisms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors, or electrophilicity indices, can be calculated to quantify the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). While specific DFT studies on this compound are not detailed in available literature, the general methodology allows for the calculation of these parameters to predict its reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Illustrative Example)

| Parameter | Formula | Hypothetical Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | The power of an atom to attract electrons to itself |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Measures resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | Measures the propensity to accept electrons |

Pyridin-2-one derivatives exist in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) counterparts. The position of this equilibrium is highly sensitive to the molecular structure, solvent, and temperature. wuxiapptec.comrsc.org Computational methods, particularly DFT, are instrumental in predicting the relative stability of these tautomers.

For this compound, two primary tautomers are considered: the lactam form (pyridin-2-one) and the lactim form (6-cyclopropyl-2-hydroxypyridine). Theoretical calculations can determine the Gibbs free energy of each tautomer, with the lower energy form being the more stable and predominant species under given conditions. Studies on the parent 2-pyridone show it is generally more stable than 2-hydroxypyridine in the gas phase by a small margin, an equilibrium that can shift significantly in different solvents. wuxiapptec.comwayne.edu The cyclopropyl (B3062369) substituent at the 6-position is expected to influence this equilibrium.

Table 2: Hypothetical Relative Energies of this compound Tautomers (Illustrative Example)

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| Lactam (Pyridone) | This compound | 0.00 (Reference) | 0.00 (Reference) |

| Lactim (Hydroxypyridine) | 6-cyclopropyl-2-hydroxypyridine | +0.85 | -1.50 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt due to the rotation of the cyclopropyl group and the flexibility of the ring. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a protein. jchemlett.com

MD simulations are also used to study intermolecular interactions, such as how the molecule interacts with solvent molecules (e.g., water) or biological targets. By simulating the system over nanoseconds, researchers can observe stable hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition and binding processes. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions at the molecular level. These methods can map out the entire energy profile of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rate.

For this compound, these calculations could be used to model its synthesis, degradation, or its participation in biochemical reactions. For instance, theoretical studies have been used to determine whether reactions involving similar heterocyclic ylides proceed through a one-step or two-step mechanism, and why certain products are formed over other feasible alternatives. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. nih.govresearchgate.netnih.gov

In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), which helps to rank potential ligands. Studies on various 2-pyridone derivatives have successfully used docking to identify potential inhibitors for targets like kinases and proteases. rsc.orgnih.gov

Following a docking simulation, the resulting ligand-protein complex, or "pose," is analyzed to understand the specific molecular interactions responsible for binding. This binding mode analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the ligand and the amino acid residues of the protein.

Identifying these "interaction hotspots" is crucial for structure-based drug design. For this compound, one might expect the pyridone ring's carbonyl oxygen and N-H group to act as hydrogen bond acceptors and donors, respectively, while the cyclopropyl group could engage in favorable hydrophobic interactions within the protein's binding pocket.

Table 3: Hypothetical Binding Mode Interactions for this compound in a Kinase Active Site (Illustrative Example)

| Interacting Residue of Protein | Type of Interaction | Involved Atom/Group of Ligand |

|---|---|---|

| Glu116 | Hydrogen Bond | N-H group of pyridone ring |

| Val65 | Hydrophobic Interaction | Cyclopropyl group |

| Leu140 | Hydrophobic Interaction | Pyridine (B92270) ring |

| Gly117 | Hydrogen Bond | Carbonyl oxygen of pyridone ring |

Chemical Reactivity and Mechanistic Aspects of 6 Cyclopropyl 1h Pyridin 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridin-2(1H)-one Ring

The reactivity of the pyridin-2(1H)-one ring towards substitution reactions is complex, influenced by the electronic nature of the ring, which differs significantly from its parent heterocycle, pyridine (B92270).

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com When substitution does occur under harsh conditions, it is typically directed to the 3- and 5-positions. youtube.com However, the pyridin-2(1H)-one tautomer exhibits different reactivity. The presence of the carbonyl group and the NH group modifies the electron distribution. The ring is still considered electron-deficient compared to benzene, making electrophilic substitution challenging. youtube.com Nevertheless, the introduction of activating groups can facilitate such reactions. For 6-cyclopropyl-1H-pyridin-2-one, the cyclopropyl (B3062369) group can act as a weak electron-donating group through hyperconjugation, potentially increasing the ring's nucleophilicity slightly. Electrophilic attack is generally predicted to occur at the C3 and C5 positions, which are meta to the ring nitrogen and ortho/para to the NH group in the pyridone form.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically require strong acid catalysts. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.com In this compound, the 6-position is occupied by the cyclopropyl group, which is not a typical leaving group. For NAS to occur on this specific molecule, a derivative with a leaving group (e.g., a halogen) at the 3-, 4-, or 5-position would be required. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). youtube.comyoutube.com The presence of electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack. youtube.com The pyridin-2(1H)-one structure is activated towards nucleophilic attack compared to pyridine. youtube.com

| Reaction Type | Reactivity | Predicted Position of Attack | Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Low (deactivated ring) | C3, C5 | Electron-withdrawing nature of the ring nitrogen and carbonyl group. |

| Nucleophilic Aromatic Substitution (NAS) | Moderate to High (requires leaving group) | Positions with a leaving group (e.g., C4) | Electron-deficient character of the ring. |

Role of the Pyridin-2(1H)-one Tautomerism in Reactivity

Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic alcohol form, 2-hydroxypyridine (B17775). This lactam-lactim tautomerism is a critical factor governing the molecule's reactivity. researchgate.net For most pyridinones, the equilibrium overwhelmingly favors the lactam (pyridin-2(1H)-one) form, which is generally more stable. rsc.org

Lactam Form (this compound): This form possesses an amide-like character. The ring has less aromatic character than the lactim form. Its reactivity is influenced by the carbonyl group and the N-H bond. It can act as a nucleophile through the nitrogen atom in reactions like N-alkylation or N-arylation. organic-chemistry.org

Lactim Form (6-Cyclopropyl-pyridin-2-ol): This is the aromatic hydroxy-pyridine form. The -OH group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C3 and C5). It can also react as a nucleophile through the oxygen atom (O-alkylation, O-acylation) or undergo reactions typical of phenols.

Although the lactam form predominates, the lactim tautomer can be involved in certain reactions, especially under conditions that favor its formation. The choice of solvent and the pH of the reaction medium can influence the tautomeric equilibrium. rsc.org For instance, reactions at the oxygen atom proceed via the minority lactim tautomer. This dual reactivity makes pyridinones ambident nucleophiles. researchgate.net

| Tautomer | Structure | Key Reactive Sites | Typical Reactions |

|---|---|---|---|

| Lactam (Pyridone) | This compound | N-H, C=O, Ring C-H | N-Alkylation, N-Arylation, Electrophilic substitution at C3/C5 |

| Lactim (Pyridol) | 6-Cyclopropyl-pyridin-2-ol | O-H, Ring C-H | O-Alkylation, O-Acylation, Electrophilic substitution at C3/C5 (activated) |

Chemoselective Transformations Involving the Cyclopropyl Moiety (e.g., Ring-Opening)

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27.5 kcal/mol), making it susceptible to ring-opening reactions under various conditions. wikipedia.orgnih.gov This reactivity provides a pathway to more complex acyclic or larger ring structures, often with high stereoselectivity. acs.org

The C-C bonds in a cyclopropane (B1198618) ring have a high degree of p-character and can be cleaved through radical, cationic, or transition-metal-mediated pathways. wikipedia.orgresearchgate.net The presence of the pyridinone ring can influence the selectivity of these transformations.

Radical Ring-Opening: The cyclopropane ring can undergo ring-opening in the presence of radical initiators. nih.gov A radical adding to the pyridinone ring or abstracting a hydrogen could potentially lead to a cyclopropyl-substituted radical intermediate, which could then undergo ring-opening to a more stable alkyl radical.

Acid-Catalyzed Ring-Opening: Strong acids can protonate the cyclopropyl ring, leading to a corner-protonated cyclopropane or a cyclopropylcarbinyl cation, which can rearrange to form open-chain products. The presence of the pyridinone nitrogen, a basic site, would likely be protonated first, potentially complicating this pathway.

Transition Metal-Catalyzed Transformations: This is a versatile method for activating cyclopropane rings. researchgate.net Palladium, nickel, or rhodium catalysts can insert into a C-C bond of the cyclopropane, initiating a variety of transformations like cycloadditions or ring-opening cross-coupling reactions. For instance, a tandem Heck-cyclopropane ring-opening reaction is a known process for certain cyclopropyl derivatives. acs.org The reaction of thiazoline fused 2-pyridones with specific reagents can trigger a ring-opening and subsequent cycloaddition, demonstrating the potential for complex transformations on pyridone scaffolds. acs.org

The chemoselectivity of these reactions—targeting the cyclopropyl ring while leaving the pyridinone core intact (or vice versa)—is a key challenge and depends heavily on the chosen reagents and reaction conditions.

Metal Coordination Chemistry of this compound Derivatives

Hydroxypyridinones, the tautomeric form of pyridinones, are excellent chelating agents for a variety of metal ions, particularly hard metal ions like Fe(III), Gd(III), and Mg(II). kcl.ac.uknih.gov The deprotonated 2-hydroxy-pyridine form of this compound can act as a bidentate ligand, coordinating to a metal center through the pyridinic nitrogen and the deprotonated hydroxyl group.

The coordination behavior is a fundamental aspect of many hydroxypyridinone-based compounds used in medicinal chemistry, for example, as iron chelators. kcl.ac.uk The resulting metal complexes are typically stable, octahedral complexes when three bidentate ligands coordinate to a single metal ion. kcl.ac.uk

Furthermore, the nitrogen atom of the pyridine ring can coordinate to transition metals like platinum(II), rhodium(I), palladium(II), and gold(III), leading to the formation of organometallic complexes. mdpi.comscispace.comrsc.org In some cases, this coordination can be followed by cyclometalation, where a C-H bond on the ligand is activated to form a metal-carbon bond, creating a stable metallacycle. For 6-substituted pyridine derivatives, this can lead to "rollover" cyclometalation products. mdpi.com The electronic and steric properties of the substituents on the pyridine ring, such as the cyclopropyl group, can significantly influence the synthesis, stability, and reactivity of these metal complexes. mdpi.com

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 6 Cyclopropyl 1h Pyridin 2 One Scaffolds

Design Principles for Modulating Molecular Recognition and Binding Affinities

The design of potent and selective ligands based on the pyridin-2(1H)-one scaffold is guided by established medicinal chemistry principles. The pyridinone core itself is a privileged structure, serving as a bioisostere for various rings like amides, phenols, and other heterocycles. nih.gov Modifications to this core and its substituents are crucial for modulating physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn dictate molecular recognition and binding affinity. nih.gov

SAR studies on related 3,5-disubstituted pyridin-2(1H)-one derivatives have shown that the nature and position of substituents significantly impact biological activity. For instance, substituting the 3-position with various aryl or heteroaryl moieties and the 5-position with groups like phenylamino (B1219803) can lead to compounds with strong anti-allodynic potency. nih.govnih.gov Further variations at the 5-position can enhance this activity, suggesting this site is critical for target interaction. nih.gov Similarly, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the mutual arrangement of the benzothiazine and pyridine (B92270) fragments was found to directly influence analgesic and anti-inflammatory activity. mdpi.com

For the 6-cyclopropyl-1H-pyridin-2-one scaffold specifically, the cyclopropyl (B3062369) group introduces a rigid, three-dimensional element. This conformational constraint can be advantageous for fitting into specific binding pockets and may enhance binding affinity by reducing the entropic penalty upon binding. In other molecular contexts, such as indazole-6-phenylcyclopropyl-carboxylic acids, a specific stereochemistry of the cyclopropyl motif was identified as critical for potency and selectivity against the GPR120 receptor. researchgate.net This highlights that both the presence and the precise orientation of the cyclopropyl group are key design elements for optimizing ligand-target interactions.

In Vitro and In Silico Studies of Target Binding to Enzymes and Receptors

To elucidate the binding mechanisms of this compound derivatives, researchers employ a combination of in vitro biochemical assays and in silico computational modeling. These studies are essential for predicting and confirming how these ligands interact with the active or allosteric sites of target enzymes and receptors.

In silico molecular docking is a powerful tool used to predict the binding poses and affinities of ligands. nih.gov Studies on structurally related compounds demonstrate the utility of this approach. For example, docking studies of purine (B94841) derivatives into the EGFR-tyrosine kinase active site have identified key hydrogen bonding and hydrophobic interactions that correlate with anti-proliferative activity. nih.gov One compound, molecule 22, showed a high binding energy of -10.4 kcal/mol, forming hydrogen bonds with MET793 and THR854 residues. nih.gov Similarly, docking of thiazolopyridine derivatives into cyclooxygenase (COX) enzymes has been used to explore potential anti-inflammatory mechanisms. researchgate.net These computational models help visualize how the pyridinone scaffold and its substituents occupy the binding pocket and which residues are critical for affinity. nih.govmdpi.com

These computational predictions are validated by in vitro binding assays. For instance, opioid receptor binding assays conducted in Chinese Hamster Ovary (CHO) cells were used to determine the binding affinity of cyclopropylfentanyl, a compound featuring a cyclopropyl moiety, for the μ-opioid receptor (MOR). nih.gov Such assays quantify the affinity of a ligand for its target, typically reported as an inhibition constant (Ki) or an IC50 value, which is the concentration of the ligand required to inhibit 50% of the target's activity.

The table below summarizes representative data from in silico docking studies of compounds with related structural motifs, illustrating the type of information generated in these investigations.

| Compound Class | Target Enzyme/Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Phenylpyrimidin-2-amine Derivative (TP1) | EHMT2 | -10.7 | Not Specified |

| Purine Derivative (Molecule 22) | EGFR-Tyrosine Kinase | -10.4 | MET793, THR854, LEU718, LYS745 |

| Triterpene (Pristimerin) | Monoacylglycerol Lipase (MAGL) | -11.5 | Not Specified |

| Pyrazoline Derivative (5e) | COX-2 | -8.009 | Not Specified |

Mechanistic Investigation of Biological Pathway Modulation

Understanding how a compound modulates a biological pathway is crucial to defining its mechanism of action. Derivatives of the pyridinone scaffold have been shown to influence several key cellular pathways.

For example, certain 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a kinase known to be involved in pain hypersensitivity. nih.govnih.gov Inhibition of this pathway is a plausible mechanism for the observed anti-allodynic effects of these compounds in animal models. nih.gov However, in some series, the anti-allodynic effects and p38α MAPK inhibitory potencies were not correlated, suggesting that other biological targets and pathways are also involved. nih.gov

In the context of cancer research, 1,5-disubstituted-pyridin-2(1H)-one derivatives have been studied as potential regulators of the translation initiation pathway. nih.gov Specifically, one compound was found to exert its anti-cancer activity through the suppression of eukaryotic translation initiation factor 3, subunit A (eIF3a). nih.gov

Furthermore, compounds containing a cyclopropyl group have been shown to modulate G-protein coupled receptor (GPCR) signaling pathways. Cyclopropylfentanyl, for instance, acts as a full agonist at the μ-opioid receptor, stimulating G-protein coupling. nih.gov In another example, a series of indazole-6-phenylcyclopropyl-carboxylic acids were developed as selective agonists for GPR120, a receptor involved in metabolic regulation. researchgate.net Studies in GPR120 null mice confirmed that the observed effects on glucose tolerance operate through a mechanism involving GPR120 agonism. researchgate.net

Studies on Enzyme Inhibition Mechanisms and Kinetics

Detailed kinetic studies are necessary to characterize the precise mechanism by which a compound inhibits an enzyme. Enzyme inhibitors can be classified based on their mode of action, such as competitive, non-competitive, uncompetitive, or mixed inhibition, each with a distinct kinetic signature. researchgate.netwikipedia.org

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax). researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. wikipedia.org This reduces the Vmax without changing the Km. wikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively stabilizing it. researchgate.netwikipedia.org This type of inhibition leads to a decrease in both Vmax and Km. wikipedia.orglibretexts.org

Research on pyridinone derivatives has provided insights into their inhibitory activities. For example, certain pyridin-2(1H)-ones were identified as inhibitors of p38α MAPK. nih.gov The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table presents inhibitory potency data for various compounds featuring pyridinone or cyclopropyl structures against different targets.

| Compound | Target | Potency Metric | Value |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one (22) | A549 cell line proliferation | IC50 | 0.13 mM |

| Pyrazinone-based antagonist (19e) | CRF(1) Receptor | IC50 | 0.86 nM |

| Cyclopropylfentanyl | μ-Opioid Receptor (G protein coupling) | EC50 | 8.6 nM |

Characterization of Receptor Binding and Functional Modulation (Agonism/Antagonism)

The interaction of this compound derivatives with receptors is characterized by determining their binding affinity and their functional effect as either agonists (activators) or antagonists (blockers).

Binding affinity is typically determined using radioligand binding assays. nih.govspringernature.com In these experiments, a radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the test compound. This allows for the calculation of the test compound's IC50, which can then be converted to a binding affinity constant (Ki).

Functional modulation is assessed using cell-based assays that measure the downstream signaling response upon receptor activation. For GPCRs, this can involve measuring G-protein activation (e.g., via GTPγS binding assays) or the recruitment of other proteins like β-arrestin. nih.gov The results of these assays determine whether a compound is an agonist or antagonist and characterize its potency (EC50 for agonists, IC50 for antagonists) and efficacy (%Emax).

A study on cyclopropylfentanyl provides a clear example of this characterization. In vitro assays in CHO cells showed it to be a full agonist at the μ-opioid receptor, with potency and efficacy similar to fentanyl. nih.gov In contrast, the structurally related valerylfentanyl was found to be a weak partial agonist, demonstrating how a small structural change (cyclopropyl vs. valeryl group) can dramatically alter functional activity. nih.gov

The table below summarizes data on receptor binding and functional modulation for representative compounds.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Potency (EC50) | Efficacy (%Emax) |

| Cyclopropylfentanyl | μ-Opioid Receptor | ~20-fold higher than valerylfentanyl | Full Agonist | 8.6 nM | 113% |

| Valerylfentanyl | μ-Opioid Receptor | Not Specified | Partial Agonist | 179.8 nM | 60% |

Molecular Interaction Studies with Nucleic Acids (e.g., DNA Binding)

While the primary targets of many pyridinone derivatives are proteins, some small molecules are designed to interact with nucleic acids. The investigation of such interactions is critical for understanding potential mechanisms of action, particularly in antiviral or anticancer contexts.

Studies to characterize the binding of small molecules to DNA typically employ a range of biophysical techniques. These include:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding and provide information on the binding mode.

Emission Spectroscopy: Molecules that are fluorescent can show changes in emission intensity or wavelength upon binding to DNA, which can be used to quantify the interaction.

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chiral environment of the DNA. Intercalation of a molecule between DNA base pairs often induces a characteristic CD signal. nih.gov

Viscometry: The viscosity of a DNA solution increases when a molecule intercalates, as this lengthens and stiffens the DNA helix.

Although specific studies detailing the interaction of the this compound scaffold with nucleic acids are not prevalent in the examined literature, these established methods would be the standard approach for such an investigation. For example, studies on a ruthenium complex showed that it binds to DNA via intercalation, leading to an enhancement in emission intensity and a characteristic signal in the CD spectrum. nih.gov

Cellular Target Engagement Studies (without phenotypic or clinical outcomes)

Confirming that a drug candidate binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. Cellular target engagement assays provide this confirmation, bridging the gap between in vitro binding data and cellular phenotypic outcomes. nih.gov These assays measure the direct physical interaction between a compound and its target protein in situ.

Several powerful methods exist for measuring cellular target engagement:

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. researchgate.net Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. researchgate.net

NanoBRET™ (Bioluminescence Resonance Energy Transfer): This technique measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. researchgate.net When a test compound is added, it competes with the tracer for binding to the target, causing a decrease in the BRET signal. This allows for a quantitative assessment of target engagement in live cells. nih.govresearchgate.net

Radioligand-Displacement Assays: In this approach, animals or cells are treated with the test compound, followed by administration of a radiolabeled tracer that also binds to the target. nih.gov A dose-dependent reduction in the radiotracer signal in the tissue or cells of interest indicates that the test compound is engaging the target. nih.gov

These assays are invaluable for validating that a compound reaches and binds to its intracellular target, helping to confirm its mechanism of action and optimize its properties for further development. nih.gov

Advanced Analytical Methodologies in 6 Cyclopropyl 1h Pyridin 2 One Research

Chromatographic Separations (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are pivotal in the qualitative and quantitative analysis of 6-cyclopropyl-1H-pyridin-2-one, ensuring its purity and tracking the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer unique advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

A typical HPLC method for purity analysis might involve:

Column: A C18 column is frequently used for the separation of moderately polar compounds like pyridinones.

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Detection: UV detection is suitable as the pyridinone ring system contains a chromophore that absorbs in the UV region, typically around 254 nm or 280 nm. nist.gov

Gas Chromatography (GC) can be utilized for the analysis of this compound, particularly for assessing volatile impurities or after derivatization to increase its volatility. mdpi.com Given its relatively polar nature and potential for hydrogen bonding, direct analysis might require high inlet temperatures, which could lead to thermal degradation. Derivatization is often a preferred strategy for robust GC analysis. A flame ionization detector (FID) is a common choice for detection due to its general response to organic compounds.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for real-time reaction monitoring in the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of the product. The spots can be visualized under UV light due to the compound's UV absorbance.

Interactive Data Table: Typical Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC (after derivatization) | TLC |

| Stationary Phase | C18 silica gel | Phenyl-methylpolysiloxane | Silica gel 60 F254 |

| Mobile Phase/Carrier Gas | Water/Acetonitrile gradient | Helium | Ethyl acetate/Hexane mixture |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) | UV light (254 nm) |

| Typical Application | Purity assessment, quantification | Volatile impurity analysis | Reaction monitoring |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

When analyzing this compound in complex matrices such as biological fluids or environmental samples, the selectivity of a single analytical technique may be insufficient. Hyphenated techniques, which couple a separation method with a highly selective detector like a mass spectrometer, are essential for such demanding applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace-level quantification of this compound in complex samples. The liquid chromatograph separates the compound from the matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection. In MS/MS, a specific precursor ion corresponding to the protonated molecule of the compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, especially for the identification of unknown impurities or metabolites after derivatization. mdpi.com The gas chromatograph separates the volatile derivatives, and the mass spectrometer provides their mass spectra. These spectra, which are like molecular fingerprints, can be compared against spectral libraries for identification.

Interactive Data Table: Mass Spectrometry Parameters for this compound

| Parameter | LC-MS/MS | GC-MS (after derivatization) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |

| Precursor Ion (m/z) | [M+H]⁺ | Molecular Ion [M]⁺ of derivative |

| Product Ions (m/z) | Specific fragments of the parent compound | Characteristic fragments of the derivative |

| Application | Quantification in biological matrices | Identification of impurities and metabolites |

Quantitative Analysis Methods (e.g., Spectrophotometric Assays, Potentiometry) in Research Contexts

In addition to chromatographic methods, other quantitative techniques can be applied in research settings, particularly for the determination of this compound in simpler matrices or for specific physicochemical property measurements.

Spectrophotometric Assays , specifically UV-Visible spectrophotometry, can be a straightforward and rapid method for quantifying this compound in solutions where it is the primary absorbing species. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The pyridinone chromophore exhibits characteristic UV absorbance maxima. nist.gov A calibration curve of absorbance versus concentration is first constructed using standards of known concentration, and the concentration of the unknown sample is then determined from its absorbance.

Potentiometry can be employed to determine the pKa of this compound. A potentiometric titration involves measuring the potential of a solution as a function of the volume of a titrant (an acid or a base) added. science.gov The resulting titration curve allows for the determination of the equivalence point and the pKa value, which is a crucial parameter for understanding the compound's behavior in different pH environments.

Interactive Data Table: Quantitative Analysis Parameters

| Technique | Parameter Measured | Principle | Application |

| UV-Vis Spectrophotometry | Absorbance | Beer-Lambert Law | Quantification in pure solutions |

| Potentiometry | Potential (mV) or pH | Nernst Equation | pKa determination |

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. For this compound, derivatization can be employed to improve its volatility for GC analysis or to enhance its detectability in HPLC.

For GC analysis , the active hydrogen on the nitrogen atom of the pyridinone ring can be replaced with a less polar group. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization reduces the polarity and increases the volatility of the compound, leading to better peak shape and thermal stability during GC analysis. nih.gov

For HPLC analysis , derivatization can be used to introduce a fluorescent tag to the molecule, significantly enhancing the sensitivity of detection when using a fluorescence detector. This is particularly useful for trace-level analysis in complex matrices.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. sigmaaldrich.com

Future Research Directions and Unexplored Avenues for 6 Cyclopropyl 1h Pyridin 2 One

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing pyridin-2-one cores exist, future research should focus on developing more efficient, sustainable, and diverse synthetic routes. nih.goviipseries.org Modern synthetic chemistry is increasingly emphasizing green chemistry principles, which can be applied to the synthesis of 6-cyclopropyl-1H-pyridin-2-one and its derivatives. rsc.org

Key areas for exploration include:

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium and ruthenium has enabled novel strategies for pyridine (B92270) synthesis, such as C-H activation and cycloisomerization cascades. researchgate.net Applying these methods could allow for the late-stage functionalization of the this compound scaffold, providing rapid access to a library of analogues.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules like pyridinones in a single step from three or more starting materials. nih.govrsc.org Developing an MCR for this compound would be a significant advance, characterized by high atom economy and operational simplicity. rsc.org

Flow Chemistry and Photochemistry: These technologies can offer improved safety, scalability, and access to novel reactivity. A photochemical approach or a continuous flow process could lead to more sustainable and higher-yielding syntheses.

| Synthetic Strategy | Potential Advantages | Relevant Precedents for Pyridines |

| C-H Activation | Late-stage functionalization, high atom economy. | Palladium-catalyzed methods have been developed for pyridine functionalization. researchgate.net |

| Multicomponent Reactions | High efficiency, operational simplicity, rapid library generation. nih.govrsc.org | Established MCRs exist for various substituted pyridinone heterocycles. nih.govrsc.org |

| Flow Chemistry | Improved safety, scalability, precise reaction control. | Widely applied to heterocyclic synthesis for enhanced efficiency. |

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry provides powerful tools to accelerate the drug discovery process by enabling the de novo design of molecules with desired properties. researchgate.net These approaches can guide the synthesis of novel this compound derivatives with enhanced biological activity or specific material properties.

Future computational efforts could include:

Structure-Based Drug Design (SBDD): If a biological target is identified, SBDD can be used to design derivatives of this compound that fit optimally into the target's binding site. This involves molecular docking and dynamic simulations to predict binding affinities and modes.

Pharmacophore Modeling: Based on a set of known active compounds for a particular target, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of this compound derivatives to identify new candidates with a high probability of being active.

Quantum Mechanics (QM) Calculations: QM methods can predict molecular properties such as reactivity, electronic structure, and spectroscopic characteristics. This information can guide synthetic efforts and help in understanding the mechanism of action at a molecular level.

Exploration of Novel Biological Targets and Mechanistic Modalities

The pyridin-2-one scaffold is present in numerous compounds with a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties. nih.gov A key future direction is to screen this compound and its derivatives against a diverse range of biological targets to uncover new therapeutic applications.

Potential avenues for investigation include:

Kinase Inhibition: The pyridinone core can act as a hinge-binding motif, a key interaction in many kinase inhibitors. nih.gov Screening against panels of kinases could identify new anticancer or anti-inflammatory agents.

Viral Targets: Pyridinone derivatives have shown promise as inhibitors of viral enzymes, such as HIV reverse transcriptase and influenza PA endonuclease. nih.gov The unique cyclopropyl (B3062369) group may offer novel interactions with these or other viral protein targets.

Central Nervous System (CNS) Receptors: The scaffold's ability to cross cellular membranes and its appropriate physicochemical properties suggest potential for targeting CNS receptors. nih.gov

| Biological Target Class | Rationale for Pyridinones | Example |

| Protein Kinases | Scaffold can serve as a hinge-binding motif. nih.gov | Duvelisib (a kinase inhibitor) contains a bicyclic 2-pyridinone core. researchgate.net |

| Viral Enzymes | Known activity against HIV reverse transcriptase and influenza endonuclease. nih.gov | Pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov |

| G-Protein Coupled Receptors | Drug-like properties allow for potential interaction with CNS targets. | Various heterocyclic compounds are known to target GPCRs. |

Applications in Materials Science and Supramolecular Chemistry

The defining feature of the 2-pyridone structure is its ability to form robust, self-complementary hydrogen-bonded dimers. wikipedia.orgchemeurope.comnih.gov This predictable self-assembly makes it an exceptional building block for creating functional materials and complex supramolecular architectures. iipseries.orgwikipedia.org

Unexplored applications for this compound in this area include:

Supramolecular Polymers: By attaching two this compound units to a flexible linker, it would be possible to create supramolecular polymers. The properties of these materials (e.g., viscosity, thermal response) could be tuned by modifying the linker.

Liquid Crystals: The rigid, directional interactions of the pyridone dimer could be exploited to design novel liquid crystalline materials. The cyclopropyl group could influence the packing and phase behavior of these materials.

Functional Materials: Pyridine derivatives have been incorporated into hole-transporting materials for organic light-emitting diodes (OLEDs). acs.org The electronic properties of this compound could be leveraged for applications in organic electronics.

Crystal Engineering: The pyridone homosynthon is a reliable and robust structural motif that is conserved even in the presence of other strong intermolecular interactions like halogen bonds. nih.gov This predictability can be used to design cocrystals with specific architectures and properties.

Advancements in Stereoselective Synthesis and Chiral Recognition Studies

Introducing chirality into the this compound scaffold could lead to derivatives with stereospecific biological activities or applications in chiral materials.

Future research in this domain should focus on:

Asymmetric Synthesis: Developing stereoselective methods to synthesize substituted derivatives of this compound where new stereocenters are introduced on the ring or on substituents. This could involve chiral catalysts or auxiliaries.

Chiral Recognition: Using chiral derivatives of this compound as receptors for the selective binding of other chiral molecules. The pyridone's hydrogen-bonding capabilities, combined with a chiral environment, could be used to recognize and sense chiral guests like amino acids or carboxylates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-cyclopropyl-1H-pyridin-2-one, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions. For example, cyclopropane-containing reagents (e.g., cyclopropylboronic acids) may react with halogenated pyridin-2-one precursors under Suzuki-Miyaura coupling conditions (palladium catalysts, base, and inert atmosphere). Optimization includes:

- Temperature control : Elevated temperatures (80–120°C) to accelerate coupling .

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

- Key techniques :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and pyridinone carbonyl signals (δ 160–170 ppm in ¹³C) .

- IR : Stretching vibrations for lactam C=O (~1650 cm⁻¹) and cyclopropyl C-H (~3000 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Resolving ambiguities : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals, particularly in the cyclopropyl region .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during cyclopropane functionalization of pyridin-2-one scaffolds?

- Strategies :

- Directing groups : Install temporary groups (e.g., -OMe or -NO₂) on the pyridinone ring to steer cyclopropane attachment to the 6-position .

- Transition-metal catalysis : Use Pd or Cu catalysts with tailored ligands (e.g., XPhos) to enhance selectivity for the 6-position .

- Computational modeling : DFT calculations to predict electronic effects of substituents on reaction pathways .

Q. What experimental approaches validate the biological activity of this compound derivatives, and how are contradictory pharmacological data reconciled?

- Activity validation :

- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts .

- In vivo models : Rodent thermal hyperalgesia tests (e.g., hot plate assay) for analgesic activity, using dose-response curves and ANOVA for statistical significance .

- Addressing contradictions :

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in assays) .

- Dose optimization : Re-evaluate EC₅₀ values under standardized conditions (pH, temperature) to resolve potency discrepancies .

Q. How can computational tools guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Methods :

- Molecular docking : Screen derivatives against target protein structures (e.g., COX-2 or 5-HT receptors) to predict binding affinities .

- ADME prediction : Use QSAR models (e.g., SwissADME) to optimize logP (target: 1–3) and polar surface area (<140 Ų) for improved bioavailability .

- Metabolic stability : Simulate cytochrome P450 interactions with Schrödinger’s MetaSite to identify susceptible sites for deuteration or fluorination .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Approach :